1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane
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Overview
Description
1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane is a compound that belongs to the bicyclo[2.2.2]octane family. This compound is characterized by the presence of a fluorine atom and a nitrophenyl group attached to the bicyclo[2.2.2]octane framework. The bicyclo[2.2.2]octane structure is known for its rigidity and stability, making it an interesting subject for various chemical studies .
Preparation Methods
The synthesis of 1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane typically involves the introduction of the fluorine and nitrophenyl groups onto the bicyclo[2.2.2]octane scaffold. One common method involves the use of electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) . The reaction conditions often require a solvent like acetonitrile and a temperature control to ensure the selective introduction of the fluorine atom .
Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of substituents on the bicyclo[2.2.2]octane framework.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as a precursor for other fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane involves its interaction with molecular targets through its fluorine and nitrophenyl groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the nitrophenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane can be compared with other similar compounds such as:
1-Fluoro-4-methylbicyclo[2.2.2]octane: This compound lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity.
1-Fluoro-3-methylbicyclo[1.1.1]pentane: This compound has a different bicyclic structure, leading to different physical and chemical properties.
1-Fluoro-1-methylcyclopentane: This compound has a simpler structure and different reactivity compared to the bicyclo[2.2.2]octane
Properties
CAS No. |
60526-66-1 |
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Molecular Formula |
C14H16FNO2 |
Molecular Weight |
249.28 g/mol |
IUPAC Name |
1-fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H16FNO2/c15-14-8-5-13(6-9-14,7-10-14)11-1-3-12(4-2-11)16(17)18/h1-4H,5-10H2 |
InChI Key |
OAMLFFCODCFAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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